5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Condensation Reactions: Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine.
Dehydrogenative Coupling: A combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyzes the dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Reduction: 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-methanol
Substitution: Various ethers and esters depending on the substituents used
Scientific Research Applications
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drugs for treating various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of both hydroxyl and aldehyde groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Hydroxy-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which provide distinct reactivity patterns compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,5-dimethyl-3-oxo-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(3-9)6(10)8(2)7-4/h3,7H,1-2H3 |
InChI Key |
XWJXIIYZIYXSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C=O |
Origin of Product |
United States |
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